molecular formula C7H10N2 B1296886 3,6-Dimethyl-2-pyridinamine CAS No. 823-61-0

3,6-Dimethyl-2-pyridinamine

Cat. No. B1296886
CAS RN: 823-61-0
M. Wt: 122.17 g/mol
InChI Key: HWMKUXXLKIOVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,6-Dimethyl-2-pyridinamine” is a chemical compound with the CAS Number: 823-61-0 . It has a molecular weight of 122.17 . The IUPAC name for this compound is 3,6-dimethyl-2-pyridinamine .


Molecular Structure Analysis

The InChI code for “3,6-Dimethyl-2-pyridinamine” is 1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) . This code represents the molecular structure of the compound.

Scientific Research Applications

Antioxidant Properties

  • Synthesis and Reactivity in Antioxidants : A series of 6-substituted-2,4-dimethyl-3-pyridinols, related to 3,6-dimethyl-2-pyridinamine, demonstrates significant antioxidant properties. These pyridinols are synthesized using a low-temperature conversion strategy and are found to be effective phenolic chain-breaking antioxidants, surpassing previously known compounds in this category (Wijtmans et al., 2004).

Corrosion Inhibition

  • Corrosion Inhibition in Steel : Research involving pyridine compounds, including those structurally related to 3,6-dimethyl-2-pyridinamine, has shown significant potential in inhibiting corrosion of steel in acidic environments. This includes compounds like 2-(3-methyl-1H-pyrazol-5-yl) pyridine, which demonstrate high efficiency in protecting steel against corrosion, particularly as cathodic inhibitors (Bouklah et al., 2005).

Microwave-Assisted Synthesis

  • Microwave Irradiation in Chemical Synthesis : The use of microwave irradiation in synthesizing pyridine 2,6-dicarboxylic acid from 2,6-dimethylpyridine, a compound closely related to 3,6-dimethyl-2-pyridinamine, represents a shift from traditional synthesis methods to advanced microwave technology. This approach affects the yield and is dependent on various factors such as the amount of reactants and reaction conditions (Zhang et al., 2010).

Catalysis and Synthesis

  • Catalysis in Multicomponent Reactions : A study reports the efficient synthesis of pyridine-pyrimidines, using compounds related to 3,6-dimethyl-2-pyridinamine, via a three-component reaction. This process involves the use of an ionic liquid supported on nanosilica as a reusable catalyst under microwave irradiation, showcasing advancements in catalysis and organic synthesis (Rahmani et al., 2018).

Advanced Material Synthesis

  • Synthesis of Complex Molecular Structures : Research on the synthesis of complex pyridine structures, akin to 3,6-dimethyl-2-pyridinamine, for applications like antibiotics, demonstrates advanced techniques in organic synthesis. This includes methods for converting functional groups to achieve desired molecular skeletons, contributing to the development of pharmaceuticals (Okumura et al., 1998).

Safety And Hazards

Safety information for “3,6-Dimethyl-2-pyridinamine” indicates that it has a GHS07 pictogram and a signal word of "Warning" . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

3,6-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMKUXXLKIOVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342141
Record name 3,6-Dimethyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethyl-2-pyridinamine

CAS RN

823-61-0
Record name 3,6-Dimethyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethyl-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
3,6-Dimethyl-2-pyridinamine
Reactant of Route 3
3,6-Dimethyl-2-pyridinamine
Reactant of Route 4
Reactant of Route 4
3,6-Dimethyl-2-pyridinamine
Reactant of Route 5
3,6-Dimethyl-2-pyridinamine
Reactant of Route 6
Reactant of Route 6
3,6-Dimethyl-2-pyridinamine

Citations

For This Compound
8
Citations
H Akimoto, A Kawai, H Nomura - Bulletin of the Chemical Society of …, 1985 - journal.csj.jp
The carcinogenic γ-carbolines 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (2) were synthesized efficiently by the following procedures…
Number of citations: 20 www.journal.csj.jp
M Li, HIM Me - Bull. Chem. Soc. Jpn, 1985 - jlc.jst.go.jp
5 6 Chart 1. Synthesis of Trp-P-1 by Route A. diethyl acetamidomalonate gave 2-acetamido-3-(2-indolyl) butyrate (13a) in 81% yield from 11. This ester was subjected to alkaline …
Number of citations: 0 jlc.jst.go.jp
Z Ma, Y Zhang, C Li, Y Yang, W Zhang, C Zhao… - Bioresource …, 2019 - Elsevier
In this work, ammonia (NH 3 ) torrefaction pretreatment was developed for the production of nitrogen-enriched lignocellulosic biomass and the production of N-containing chemicals via …
Number of citations: 50 www.sciencedirect.com
SC Moldoveanu - Techniques and Instrumentation in Analytical …, 2010 - Elsevier
Publisher Summary Amino acids are organic compounds that contain in their molecule the functional groups NH 2 and COOH. The two groups can be attached to the same carbon atom …
Number of citations: 10 www.sciencedirect.com
Y Shashoua, A Peydaei, MN Mortensen… - Marine Pollution …, 2022 - Elsevier
Polyurethane (PUR) ether sponges represent a widely-used cleaning tool with a short service lifetime resulting in the production of high quantities of waste. However, the fate of PUR in …
Number of citations: 1 www.sciencedirect.com
Y Chen, S Guo, C Wang, F Yang, Z Yang - Fuel, 2012 - Elsevier
The mixture of different biomass (waste lard and locust leaves) was used for production of hydrocarbon oil by co-deoxy-liquefaction in the range 400–500C. Results indicated that …
Number of citations: 10 www.sciencedirect.com
TA Vo, HV Ly, QK Tran, B Kwon, SS Kim… - Energy Conversion and …, 2021 - Elsevier
Lumped-kinetic modeling and experiments (with validation) were performed on palm kernel cake/polystyrene (PKC/PS) blend co-pyrolysis in a closed-tubing reactor. The lsqcurvefit …
Number of citations: 13 www.sciencedirect.com
I Mahadevan, M Rasmussen - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
Improved, convenient, and reliable routes for the synthesis of 4‐, 5‐, 6‐, and 7‐azaindole, 7‐methyl‐4‐azaindole, 7‐methyl‐6‐azaindole, and the hitherto unreported 7‐amino‐4‐…
Number of citations: 56 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.